3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
3-(3-methoxycyclohexyl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-13-9-3-2-4-10(7-9)14-11-5-6-12-8-11;/h9-12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYNADSWIMVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
Retrosynthetic Analysis
The compound can be retrosynthetically disconnected at the ether bond to yield:
- 3-Methoxycyclohexanol (or a suitable activated derivative)
- Pyrrolidine
The key synthetic step is the formation of the ether bond between the oxygen of the cyclohexyl moiety and the pyrrolidine nitrogen or carbon, depending on the exact substitution pattern.
Possible Synthetic Routes
Route A: Williamson Ether Synthesis
- Step 1: Synthesis or procurement of 3-methoxycyclohexanol.
- Step 2: Activation of 3-methoxycyclohexanol to a good leaving group, such as a tosylate or mesylate (e.g., 3-methoxycyclohexyl tosylate).
- Step 3: Nucleophilic substitution reaction with pyrrolidine to form the ether linkage.
- Step 4: Isolation and purification of the product, followed by conversion to hydrochloride salt by treatment with HCl.
This route is common for preparing alkoxy-substituted amines and ethers, relying on the nucleophilicity of pyrrolidine and the leaving group ability of the tosylate.
Route B: Direct Nucleophilic Substitution with Halides
- Use of 3-methoxycyclohexyl halide (e.g., bromide or chloride) as the electrophile.
- Reaction with pyrrolidine under basic or neutral conditions to form the ether linkage.
- Followed by hydrochloride salt formation.
Route C: Mitsunobu Reaction
- Conversion of 3-methoxycyclohexanol and pyrrolidine into the ether using Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate).
- This method is useful for forming ethers with inversion of stereochemistry if stereospecificity is required.
Experimental Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of alcohol | Tosyl chloride, pyridine, 0-5 °C to RT | Formation of tosylate as leaving group |
| Nucleophilic substitution | Pyrrolidine, solvent (e.g., DMF, THF), 50-80 °C | SN2 reaction to form ether linkage |
| Salt formation | HCl gas or HCl in ether | To obtain hydrochloride salt |
| Purification | Column chromatography or recrystallization | To isolate pure compound |
Analytical and Research Findings
- Purity and Identity Confirmation: Characterization by NMR (1H, 13C), MS, and IR spectroscopy confirms the formation of the ether bond and the presence of the hydrochloride salt.
- Yield: Typical yields for such etherification reactions range from 40% to 80%, depending on reaction conditions and purification efficiency.
- Stability: The hydrochloride salt form enhances compound stability and solubility in polar solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether Synthesis | 3-Methoxycyclohexyl tosylate + pyrrolidine | Straightforward, widely used | Requires preparation of tosylate |
| Direct Halide Substitution | 3-Methoxycyclohexyl halide + pyrrolidine | Simpler reagents, fewer steps | Halides may be less reactive |
| Mitsunobu Reaction | 3-Methoxycyclohexanol + pyrrolidine + PPh3 + DEAD | Stereospecific, mild conditions | Expensive reagents, side products |
Chemical Reactions Analysis
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert
Biological Activity
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride, with the CAS number 2060043-42-5, has garnered attention for its potential biological activities. This article delves into its interactions with biological systems, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17ClN2O2
- Molecular Weight : 220.71 g/mol
- Purity : Typically around 97% in commercial preparations.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate their activity, influencing several biochemical pathways. The compound's structure allows it to fit into specific binding sites on proteins, potentially altering their functionality.
Biological Activity Overview
Research has identified several key areas where this compound exhibits biological activity:
- Enzyme Interaction : The compound has been shown to inhibit specific enzymes, which may lead to therapeutic applications in diseases where these enzymes are overactive.
- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their signaling pathways.
- Antiviral Properties : Preliminary studies suggest potential antiviral effects against certain viruses, indicating a possible role in therapeutic strategies against viral infections.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Binding Affinity | Biological Activity | Therapeutic Potential |
|---|---|---|---|
| This compound | Moderate | Protein interaction studies | Potential antiviral applications |
| Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | High | Inhibitory effects on enzymes | Drug design applications |
| 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane derivatives | High | Antiviral activity against coronaviruses | Clinical candidate for antiviral therapy |
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
- Inhibition Studies : Research indicates that related bicyclic compounds can inhibit viral replication. For instance, modifications to similar structures have enhanced potency against viruses such as SARS-CoV-2, suggesting that this compound could exhibit similar properties .
- Binding Affinity : Techniques such as Fluorescence Resonance Energy Transfer (FRET) assays have been employed to quantify the binding affinity of this compound to target proteins, revealing moderate binding capabilities that could be harnessed for drug development .
Therapeutic Implications
The potential therapeutic applications of this compound are diverse:
- Antiviral Therapy : Given its suggested antiviral properties, further investigation into its efficacy against specific viral pathogens could lead to the development of new antiviral agents.
- Enzyme Inhibition : By targeting specific enzymes involved in disease processes, this compound may serve as a lead in drug discovery for conditions like cancer or metabolic disorders.
- Allosteric Modulation : Its ability to modulate receptor activity positions it as a candidate for developing novel therapeutics aimed at neurological or psychiatric disorders.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules, facilitating the development of new chemical entities with desired properties. Its structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biological Research
Therapeutic Applications
Research indicates that this compound may have therapeutic potential. It has been investigated for its ability to modulate biological pathways involved in various diseases. Notably, its interactions with enzymes and receptors are of particular interest:
- Protein Interactions : The compound can act as a molecular probe to study protein-ligand interactions, aiding in the understanding of binding sites and mechanisms of action for various proteins.
- Antiviral Properties : Similar compounds have shown efficacy in inhibiting viral replication. For instance, modifications to related bicyclic structures have demonstrated enhanced potency against viruses such as SARS-CoV-2, suggesting potential antiviral applications for this compound.
Medical Applications
Treatment of Xeroderma Pigmentosum (XP)
Recent studies have highlighted the potential of pyrrolidine compounds, including this compound, in treating Xeroderma Pigmentosum (XP), a genetic disorder characterized by extreme sensitivity to UV rays and impaired DNA repair mechanisms. The compound is proposed to enhance DNA repair processes in XP patients, particularly those from complementation group C (XP-C) .
Case Study: Enhancing DNA Repair
- Clinical Trials : In a clinical setting, administration of this compound has been shown to improve UV-induced DNA repair in XP patients, potentially reducing the risk of skin cancers associated with the disorder .
Pharmacological Insights
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, influencing various biological pathways that are crucial for maintaining cellular health and function.
Industrial Applications
The compound's utility extends beyond academic research into industrial applications. Its role as a precursor in the development of new materials and chemical processes contributes to advancements across various industries, including pharmaceuticals and specialty chemicals.
Data Summary Table
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride
- CAS No.: 2060043-42-5
- Molecular Formula: C₁₁H₂₂ClNO₂
- Molecular Weight : 235.75 g/mol
- Purity : ≥95% (as per multiple suppliers) .
Structural Features :
This compound consists of a pyrrolidine ring substituted with a 3-methoxycyclohexyl ether group, protonated as a hydrochloride salt. The cyclohexyl group introduces steric bulk and lipophilicity, while the methoxy group enhances electronic modulation.
Comparison with Structurally Similar Compounds
3-Methyl Rolicyclidine Hydrochloride (3-Methyl PCPy)
Key Differences :
- Structure : Features a phenylcyclohexylamine core (arylcyclohexylamine) with a 3-methylphenyl substituent, contrasting with the target compound’s cyclohexyl ether moiety.
- Physicochemical Properties : Higher molecular weight (279.9 vs. 235.75) and aromaticity may enhance blood-brain barrier penetration compared to the target compound.
3-((4-Bromo-2-Methylphenoxy)methyl)pyrrolidine Hydrochloride
- CAS No.: Not explicitly listed (MDL: MFCD13560653) .
- Molecular Formula: Likely C₁₂H₁₅BrClNO (estimated).
Key Differences :
- Applications : Bromine’s presence may make it suitable for radiopharmaceuticals or cross-coupling reactions, diverging from the target compound’s ether-based design.
3-(3-Methoxyphenyl)-3-Methylpyrrolidine Hydrochloride
Key Differences :
- Structure : A methyl group and 3-methoxyphenyl substituent are directly attached to the pyrrolidine ring, eliminating the ether linkage seen in the target compound.
- Electronic Effects : Direct conjugation of the methoxyphenyl group may alter electronic distribution and receptor binding profiles.
3-(Oxan-4-yl)pyrrolidine-3-Carboxylic Acid Hydrochloride
- CAS No.: 2173996-79-5
- Molecular Formula: C₁₀H₁₆ClNO₃ (estimated).
Key Differences :
- Applications : Likely used as a building block in peptidomimetics or enzyme inhibitors due to its carboxylic acid functionality.
3-(2-Methoxyphenoxy)pyrrolidine Hydrochloride
- CAS No.: 17741-15-0
- Molecular Formula: C₁₁H₁₆ClNO₂ .
Key Differences :
Research Findings and Implications
- Structural Impact on Bioactivity : The cyclohexyl ether group in the target compound may reduce metabolic degradation compared to phenyl derivatives, as seen in arylcyclohexylamines like 3-methyl Rolicyclidine .
- Synthetic Utility : Brominated analogs (e.g., ) offer reactivity for cross-coupling, whereas carboxylic acid derivatives () serve as polar intermediates .
- Market Trends : Discontinuation of the target compound highlights shifting priorities in chemical research, with suppliers focusing on high-demand analogs like forensic standards .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves nucleophilic substitution between a pyrrolidine derivative and a methoxycyclohexyl halide, followed by hydrochloride salt formation. For example, analogous syntheses of arylcyclohexylamines (e.g., 3-fluoro PCP) utilize stepwise alkylation and cyclization under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization strategies include:
- Catalyst Screening : Use of phase-transfer catalysts or Lewis acids to enhance reaction efficiency.
- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize side reactions.
- Purification : Recrystallization or column chromatography to achieve ≥98% purity, as validated by UV/Vis and HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- Purity Analysis : Utilize HPLC with a C18 column and UV detection (λmax ~204–210 nm) to quantify impurities. Batch-specific certificates of analysis (CoA) should be referenced for validation .
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxycyclohexyl and pyrrolidine moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₇H₂₆ClNO₃).
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. What safety precautions and handling protocols are critical when working with this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of crystalline particulates.
- Waste Management : Segregate chemical waste in labeled containers and coordinate with certified disposal services, as recommended for arylcyclohexylamine analogs .
- Storage : Store at –20°C in airtight, light-resistant containers to ensure stability ≥5 years .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological effects of this compound compared to its structural analogs?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy group position, cyclohexyl ring saturation) and compare binding affinities to NMDA or sigma-1 receptors.
- In Vitro Assays : Radioligand displacement assays (e.g., [³H]MK-801 for NMDA receptor antagonism).
- Behavioral Studies : Rodent discriminative stimulus paradigms (e.g., cross-generalization with PCP or ketamine) to assess psychoactive profiles, as demonstrated for 3-fluoro PCP .
Q. What experimental strategies are effective in resolving contradictory data regarding the metabolic stability of this compound across different in vitro models?
- Methodological Answer :
- Multi-Model Comparison : Test metabolic stability in human liver microsomes (HLM), hepatocytes, and cytochrome P450 isoform-specific assays.
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Data Normalization : Control for protein concentration and incubation time variations. If discrepancies persist, validate with in vivo pharmacokinetic (PK) studies .
Q. How can in vivo pharmacokinetic studies of this compound be optimized to account for interspecies variability in metabolic pathways?
- Methodological Answer :
- Dose Escalation : Conduct pilot studies in rodents and non-rodents to identify species-specific clearance rates.
- Radiolabeling : Synthesize ¹⁴C-labeled compound for precise tracking of absorption, distribution, and excretion.
- Sampling Schedule : Collect plasma/tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hrs) to model AUC and half-life.
- Enzyme Profiling : Compare CYP450 expression levels across species to contextualize metabolic differences .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor binding affinities for this compound?
- Methodological Answer :
- Assay Replication : Repeat experiments using identical buffer conditions (e.g., pH, ion concentration) and receptor preparations.
- Positive Controls : Include reference compounds (e.g., ketamine for NMDA receptor studies) to calibrate assay sensitivity.
- Statistical Rigor : Apply multivariate analysis to account for batch-to-batch variability in compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
